molecular formula C15H11ClN2O B5695391 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5695391
M. Wt: 270.71 g/mol
InChI Key: VEHFUBMBRJOMPR-UHFFFAOYSA-N
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Description

5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylhydrazine with 2-chlorobenzoyl chloride to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential enzymes. For its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the chlorine atom on the phenyl ring.

    3-(2-chlorophenyl)-5-methyl-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a benzyl group.

Uniqueness

5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyl and 2-chlorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other oxadiazoles.

Properties

IUPAC Name

5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHFUBMBRJOMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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